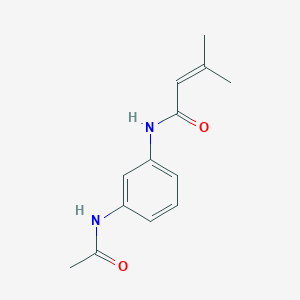
N-Acetyl-3-(3,3-dimethylacryloylamino)-aniline
Cat. No. B8714213
M. Wt: 232.28 g/mol
InChI Key: ZUURLOVUZQVTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04985448
Procedure details


23.2 g. (0.1 mole) N-acetyl-3-(3,3-dimethylacryloylamino)-aniline, 92.8 g. aluminium chloride and 60 g. sodium chloride are well mixed up and heated to 100° C. for 2 hours. Thereafter, the reaction mixture is mixed with ice, briefly stirred and the crystallisate filtered off with suction. Yield 21.4 g. (92% of theory); m.p. 273°-278° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][C:12](=[O:17])[CH:13]=[C:14]([CH3:16])[CH3:15])[CH:6]=1)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>>[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:8]([C:14]([CH3:16])([CH3:15])[CH2:13][C:12](=[O:17])[NH:11]2)=[CH:9][CH:10]=1)(=[O:3])[CH3:2] |f:1.2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C=C(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
briefly stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereafter, the reaction mixture is mixed with ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystallisate filtered off with suction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)NC1=CC=C2C(CC(NC2=C1)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
